molecular formula C10H12O4 B8451629 3-Ethoxy-6-hydroxy-2-methylbenzoic acid

3-Ethoxy-6-hydroxy-2-methylbenzoic acid

Cat. No. B8451629
M. Wt: 196.20 g/mol
InChI Key: YCOTWIFPGFRAAO-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of methyl 6-bromo-3-ethoxy-2-methylbenzoate (114c, 0.298 g, 1.09 mmol) in DMSO (4 mL) was treated with 10M NaOH (1.0 mL, 10 mmol) and heated at 95° C. After 1 hour, the ester was hydrolyzed. The reaction mixture was cooled to room temperature and sodium bicarbonate (0.850 g, 10.1 mmol) and water (3 mL) were added. The suspension was sonicated until homogeneous. A solution of copper(II) sulfate (0.0348 g, 0.218 mmol) and trans-N,N′-dimethylcyclohexane-1,2-diamine (0.071 mL, 0.44 mmol) in water (2.0 mL) was added. The reaction mixture was heated at 95° C. for 1 hour. The reaction mixture was cooled to room temperature, poured into ethyl acetate, and washed with 1N HCl and brine. The organic layer was dried over Na2SO4 and concentrated under vacuum to give 3-ethoxy-6-hydroxy-2-methylbenzoic acid (114d, 0.168 g, 79% yield) as a salmon colored solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.298 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0.071 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0.0348 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[C:6]([CH3:12])[C:5]([O:13][CH2:14][CH3:15])=[CH:4][CH:3]=1.[OH-].[Na+].C(=O)(O)[O-:19].[Na+].CN[C@@H]1CCCC[C@H]1NC>CS(C)=O.O.S([O-])([O-])(=O)=O.[Cu+2].C(OCC)(=O)C>[CH2:14]([O:13][C:5]1[C:6]([CH3:12])=[C:7]([C:2]([OH:19])=[CH:3][CH:4]=1)[C:8]([OH:10])=[O:9])[CH3:15] |f:1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.298 g
Type
reactant
Smiles
BrC1=CC=C(C(=C1C(=O)OC)C)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.85 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.071 mL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0.0348 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The suspension was sonicated until homogeneous
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 95° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C(=C(C(=O)O)C(=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.168 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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